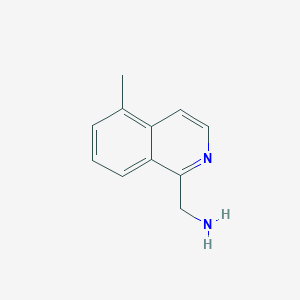
(5-Methylisoquinolin-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methylisoquinolin-1-yl)methanamine” is an intriguing compound with a unique structure. It belongs to the class of isoquinoline alkaloids, which are naturally occurring compounds found in various plant species. In this case, it was isolated from the whole plants of Thalictrum glandulosissimum . These alkaloids have been of interest due to their diverse pharmacological activities, including antitumor, antivirus, antimicrobial, and anti-inflammatory properties.
Analyse Chemischer Reaktionen
Let’s explore the types of reactions that this compound may undergo:
Oxidation and Reduction: Isoquinoline derivatives can be oxidized or reduced under appropriate conditions. Common reagents include potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions. For instance, it may react with alkyl halides or acyl chlorides.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Researchers have explored various applications of isoquinoline alkaloids, including “(5-Methylisoquinolin-1-yl)methanamine”:
Chemistry: Isoquinoline derivatives serve as building blocks for the synthesis of more complex molecules.
Biology: These compounds may exhibit biological activities, such as enzyme inhibition or receptor binding.
Medicine: Isoquinoline alkaloids have potential therapeutic applications, although further studies are needed to understand their precise mechanisms.
Industry: Their use in the pharmaceutical and agrochemical industries is an area of interest.
Wirkmechanismus
The exact mechanism by which “(5-Methylisoquinolin-1-yl)methanamine” exerts its effects remains elusive. It likely interacts with specific molecular targets or pathways, but further research is necessary to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While specific similar compounds are not mentioned in the available literature, we can compare “(5-Methylisoquinolin-1-yl)methanamine” with other isoquinoline derivatives. Its uniqueness lies in the methyl substitution pattern on the isoquinoline ring.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
(5-methylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-3-2-4-10-9(8)5-6-13-11(10)7-12/h2-6H,7,12H2,1H3 |
InChI-Schlüssel |
YHTNQJZBORULBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=C(C2=CC=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



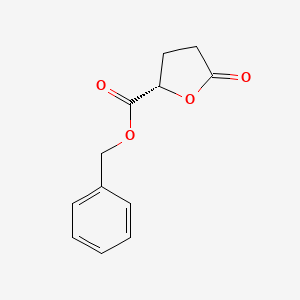
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)

![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
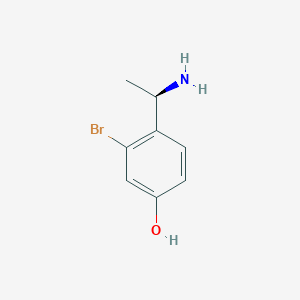
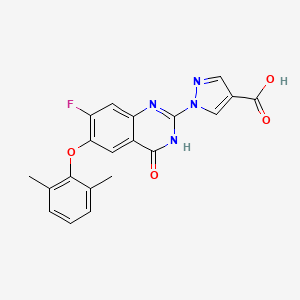
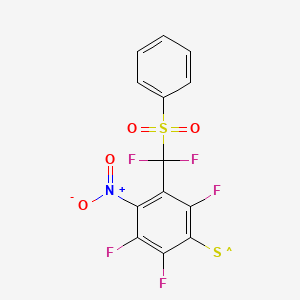
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)

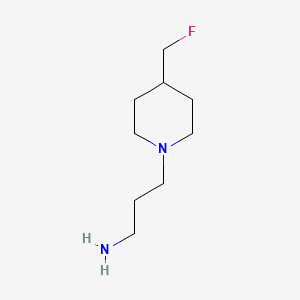
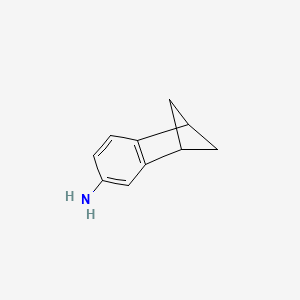
![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)
